molecular formula C27H38N2O9 B12750196 Antimycin A2b CAS No. 117552-77-9

Antimycin A2b

Cat. No.: B12750196
CAS No.: 117552-77-9
M. Wt: 534.6 g/mol
InChI Key: LYDAGTPXPZARPR-GFRRLMGDSA-N
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Description

Antimycin A2b is a member of the antimycin family, a group of antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on the mitochondrial electron transport chain, specifically targeting complex III. This compound, like other antimycins, has a unique structure characterized by a dilactone ring linked to a 3-formamidosalicylic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antimycin A2b involves several steps, starting from the fermentation of Streptomyces species. The fermentation broth is subjected to extraction and purification processes to isolate the antimycin complex. The specific synthetic route for this compound includes the formation of the dilactone ring and the subsequent attachment of the 3-formamidosalicylic acid moiety .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Antimycin A2b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Antimycin A2b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation. In biology, it serves as a potent inhibitor of mitochondrial respiration, making it valuable for research on cellular metabolism and apoptosis. In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. Additionally, it has applications in the agricultural industry as a fungicide .

Mechanism of Action

Antimycin A2b exerts its effects by binding to the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, leading to the disruption of the proton gradient and the cessation of ATP synthesis. The inhibition of complex III results in increased production of reactive oxygen species, which can induce apoptosis in cells .

Comparison with Similar Compounds

Antimycin A2b is part of a family of compounds that includes Antimycin A1, Antimycin A2, Antimycin A3, and Antimycin A4. These compounds share a similar core structure but differ in the length and branching of their alkyl and acyl side chains. The unique structural features of this compound, such as its specific side chain modifications, contribute to its distinct biological activity. Compared to other antimycins, this compound exhibits a higher potency in inhibiting mitochondrial respiration .

List of Similar Compounds:
  • Antimycin A1
  • Antimycin A2
  • Antimycin A3
  • Antimycin A4
  • Antimycin A10
  • Antimycin A11
  • Antimycin A12
  • Antimycin A13
  • Antimycin A14
  • Antimycin A15
  • Antimycin A16

Properties

CAS No.

117552-77-9

Molecular Formula

C27H38N2O9

Molecular Weight

534.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate

InChI

InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1

InChI Key

LYDAGTPXPZARPR-GFRRLMGDSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Origin of Product

United States

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